1-Phenylhept-1-yn-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C13H14O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9H2,1H3 |
InChI Key |
RXZSWIQKCYTVBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylhept 1 Yn 3 One and Its Analogs
Classical and Established Synthetic Routes
Traditional methods for synthesizing 1-Phenylhept-1-yn-3-one and other ynones have long been the cornerstone of organic chemistry, relying on robust and well-understood reaction mechanisms.
Oxidation of Corresponding Propargylic Alcohols
A primary and direct route to this compound involves the oxidation of its corresponding secondary propargylic alcohol, 1-phenylhept-1-yn-3-ol. This transformation targets the hydroxyl group, converting it to a ketone while preserving the delicate alkyne functionality. Various oxidizing agents and catalytic systems have been developed to achieve this conversion with high efficiency.
A notable industrially practical protocol utilizes an iron nitrate-TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalytic system. sorbonne-universite.fr This method employs Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃∙9H₂O), TEMPO, and sodium chloride in toluene (B28343) under an oxygen atmosphere. This eco-friendly approach provides excellent yields, as demonstrated by the oxidation of 1-phenylhept-1-yn-3-ol to this compound. sorbonne-universite.fr Research has documented yields as high as 93% using this method. sorbonne-universite.fr Another study reported a similar oxidation process achieving an 87% yield of the final ketone product. patexia.com
Table 1: Oxidation of 1-Phenylhept-1-yn-3-ol
| Catalytic System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fe(NO₃)₃∙9H₂O, TEMPO, NaCl | Toluene | O₂ atmosphere, Room Temperature | 93% | sorbonne-universite.fr |
| Not specified | Not specified | Not specified | 87% | patexia.com |
Carbonylative Cross-Coupling Reactions
Carbonylative cross-coupling reactions represent a powerful, atom-economic strategy for synthesizing ynones. nih.gov These reactions typically involve a three-component coupling of an aryl halide, a terminal alkyne, and carbon monoxide (CO) as a C1 source, catalyzed by a transition metal, most commonly palladium. nih.govnih.gov This approach is a direct and convenient alternative to traditional methods that often use reactive and moisture-sensitive acyl halides. nih.govnih.gov
The carbonylative Sonogashira coupling is a prominent example. nih.gov While specific examples for this compound are not detailed, the synthesis of its isomer, 1-phenylhept-2-yn-1-one, has been reported via the carbonylative Sonogashira coupling of iodobenzene (B50100) and 1-heptyne. amazonaws.com This reaction was performed using a magnetically separable palladium catalyst (Pd/Fe₃O₄) under 2.0 MPa of CO pressure at 130°C in toluene, demonstrating the feasibility of this method for related structures. amazonaws.com
Researchers have developed various catalytic systems to improve efficiency and mildness of conditions, including using aryl thianthrenium salts or arylhydrazines as coupling partners to avoid hazardous oxidants. nih.govorganic-chemistry.org The choice of ligands, bases, and solvents can significantly influence reaction outcomes, with studies optimizing these parameters to achieve high yields for a broad range of substrates. nih.gov
Table 2: Example of Carbonylative Sonogashira Coupling for an Analog
| Product | Reactants | Catalyst | Conditions | Reference |
|---|---|---|---|---|
| 1-Phenylhept-2-yn-1-one | Iodobenzene, 1-Heptyne, CO | Pd/Fe₃O₄ | Toluene, Et₃N, 130°C, 2.0 MPa CO | amazonaws.com |
Sonogashira Coupling Approaches
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of ynone synthesis, this reaction is typically adapted to couple a terminal alkyne with an acyl chloride. This is one of the most conventional methods for preparing α,β-acetylenic ketones. nih.gov
For the synthesis of this compound, this approach would involve the reaction of phenylacetylene (B144264) with pentanoyl chloride. The reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org While this method is effective, the reactive nature of acyl chlorides can limit its functional group tolerance. nih.gov
Modern variations of the Sonogashira coupling aim to overcome these limitations by using alternative acyl electrophiles, such as α,β-unsaturated triazine esters, or by employing copper-free conditions to enhance the reaction's scope and sustainability. organic-chemistry.orgmdpi.com
Emerging and Advanced Synthetic Strategies
Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing ynones, focusing on novel bond activations and asymmetric approaches.
C-H Bond Activation in Ketones via Dual Catalysis
Direct functionalization of C-H bonds is at the forefront of modern synthetic chemistry, offering a more direct and atom-economical route to complex molecules. nih.gov The synthesis of ynones through C-H activation provides an elegant alternative to classical cross-coupling strategies. One innovative method involves the synthesis of ynones directly from aldehydes and hypervalent alkynyl iodides. acs.org In this process, a gold catalyst and a secondary amine work in synergy to generate a key intermediate, which then undergoes an in situ C-C bond oxidative cleavage using molecular oxygen to form the desired ynone. acs.org
More recently, the development of bifunctional ligands has enabled the C(sp³)-H activation of native ketones. nih.gov A monoprotected amino neutral amide (MPANA) ligand, when combined with HBF₄, generates cationic Pd(II) complexes in situ. nih.gov These complexes are crucial for achieving reactivity and facilitating the C-H cleavage step, allowing for diverse functionalizations at the β-position of ketones. nih.gov While direct application to this compound is yet to be reported, this strategy represents a significant leap forward for the synthesis of complex ketone derivatives.
Asymmetric Synthesis of Chiral Derivatives
Asymmetric synthesis, the controlled formation of a specific stereoisomer, is of paramount importance in fields like medicinal chemistry where chirality can dictate biological activity. uwindsor.cachiralpedia.com The synthesis of chiral derivatives of this compound primarily focuses on establishing a chiral center at the C3 position, typically by starting with or creating a chiral propargylic alcohol precursor.
One successful approach involves the asymmetric synthesis of a chiral precursor, (R)-2-methyl-N-((R)-3-phenylhept-1-yn-3-yl)propane-2-sulfinamide. researchgate.net This is achieved through the highly diastereoselective addition of ((trimethylsilyl)ethynyl)lithium to a chiral sulfinamide derived from 1-phenylpentan-1-one. researchgate.net The resulting chiral amino alcohol derivative can then be further manipulated to yield the chiral ynone.
Another strategy is the enzymatic kinetic resolution of the racemic alcohol, (±)-1-phenylhept-1-yn-3-ol. researchgate.net Studies have shown that lipases can selectively acetylate one enantiomer, allowing for the separation of the chiral alcohol and its corresponding acetate (B1210297), which can then be converted to the enantiomerically enriched ketone. researchgate.net These methods highlight the advanced strategies available for accessing chiral building blocks related to this compound.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound and other ynones aims to reduce environmental impact by improving efficiency and minimizing hazardous substances. Key areas of focus include maximizing atom economy, minimizing waste, and developing systems that operate without the need for catalysts or solvents.
Atom Economy and Waste Minimization Strategies
Atom economy is a central concept in green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. mdpi.com In the context of ynone synthesis, this involves designing reaction pathways that generate minimal byproducts.
One notable strategy for achieving high atom economy in the synthesis of ynone analogs is through multi-component reactions (MCRs). thieme-connect.com These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are inherently atom-economical. For instance, a base- and metal-free three-component reaction involving ynones, sodium azide, and alkyl halides has been developed for the regioselective synthesis of 2,4,5-trisubstituted 1,2,3-triazoles. thieme-connect.com This method is described as environmentally benign and high-yielding. thieme-connect.com
Another approach to waste minimization is the use of electrochemical methods. An electrochemical palladium-catalyzed oxidative Sonogashira carbonylation of arylhydrazines and alkynes provides an efficient route to ynones while avoiding the use of hazardous chemical oxidants and minimizing waste. chemsynthesis.com
A specific example of a green synthesis of this compound involves the oxidation of the corresponding alcohol, 1-phenylhept-1-yn-3-ol. A patented process describes the use of iron(III) nitrate nonahydrate, TEMPO (2,2,6,6-tetramethylpiperidinyloxy), and sodium chloride as catalysts to oxidize the alcohol with oxygen, a green oxidant. This method is highlighted for its simple work-up, high yield, and potential for large-scale industrial production, thereby reducing production costs. researchgate.net The reaction was conducted for 2.5 hours and resulted in an 87% yield of this compound. researchgate.net
The table below summarizes the yield of this compound and an analog from a green synthetic approach.
| Compound | Starting Material | Catalysts | Oxidant | Reaction Time (hours) | Yield (%) |
| This compound | 1-Phenylhept-1-yn-3-ol | Fe(NO₃)₃·9H₂O, TEMPO, NaCl | O₂ | 2.5 | 87 |
| 1-(4-trifluoromethylphenyl)hept-2-yn-1-one | 1-(4-trifluoromethylphenyl)hept-2-yn-1-ol | Fe(NO₃)₃·9H₂O, TEMPO, NaCl | O₂ | 3 | 79 |
Development of Catalyst and Solvent-Free Systems
A significant advancement in green chemistry is the development of synthetic methods that eliminate the need for catalysts and/or solvents, which are major contributors to chemical waste and environmental pollution.
Catalyst-Free Systems:
Research has demonstrated the feasibility of synthesizing ynone analogs without the use of a catalyst. One such method involves the reaction of alk-3-yn-1-ones with o-phenylenediamines to produce diversely substituted benzodiazepines and conjugated enaminones. molaid.com This microwave-accelerated reaction proceeds in ethanol (B145695) with high atom economy and in the absence of a catalyst. molaid.com
Solvent-Free Systems:
Solvent-free reactions, often conducted by heating a mixture of neat reactants, can significantly reduce the environmental impact of a chemical process. An efficient, one-pot, three-component synthesis of β-enaminones has been reported that proceeds under solvent-free conditions. metu.edu.tr This method involves the Sonogashira coupling of acid chlorides with terminal alkynes, followed by an in situ Michael addition of amines to the resulting ynones. metu.edu.tr
Furthermore, the synthesis of propargylic alcohols, which are precursors to ynones, has been achieved using zinc oxide as a reusable catalyst under solvent-free conditions. scispace.com This method involves the direct addition of terminal alkynes to aldehydes.
A notable example of a reaction that is free of copper, ligand, and solvent is the synthesis of ynones by coupling acid chlorides with terminal alkynes catalyzed by palladium(II) acetate at room temperature. researchgate.net
The following table presents data on a solvent-free approach for the synthesis of β-enaminones from ynones and amines.
| Ynone | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1,3-Diphenylprop-2-yn-1-one | Aniline | 80 | 20 | 95 |
| 1,3-Diphenylprop-2-yn-1-one | 4-Methylaniline | 80 | 20 | 96 |
| 1-Phenyl-3-(4-chlorophenyl)prop-2-yn-1-one | Aniline | 80 | 30 | 94 |
| 1-Phenyl-3-(4-methoxyphenyl)prop-2-yn-1-one | Aniline | 80 | 30 | 95 |
Reactivity and Transformation Pathways of 1 Phenylhept 1 Yn 3 One Scaffolds
Intramolecular Cyclization Reactions
Intramolecular reactions of ynone scaffolds are efficient methods for synthesizing cyclic compounds, as the reactive partners are tethered together, which facilitates the ring-closing step. The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo and 6-endo pathways being common, though "disfavored" pathways can be accessed through specific catalytic activations.
Intramolecular oxo-cyclizations of ynones bearing a tethered hydroxyl group are a powerful strategy for the synthesis of oxygen-containing heterocycles such as furanones and pyranones. These reactions are typically catalyzed by soft, π-acidic metals like gold(I) and silver(I) that activate the alkyne toward nucleophilic attack by the hydroxyl group.
The reaction of γ-hydroxyalkynones, analogous to a hydroxylated derivative of 1-phenylhept-1-yn-3-one, can proceed via a 5-exo-dig cyclization to yield substituted 3(2H)-furanones. nih.govwikipedia.org Gold(I) catalysts, for instance, coordinate to the alkyne, enhancing its electrophilicity and facilitating the intramolecular attack of the hydroxyl group. unr.edu This methodology provides a clean and rapid synthesis of furanone structures, which are core components of many biologically active compounds. nih.gov
Alternatively, a 6-endo-dig cyclization pathway can be favored under certain conditions to produce six-membered rings. For example, o-alkynoylphenols undergo a regioselective 6-endo-dig hydrofunctionalization to afford γ-benzopyranones (chromenones), a reaction that can proceed even without a catalyst under specific solvent conditions. organic-chemistry.org DFT calculations have supported that the 6-endo-dig pathway can be thermodynamically favored over the 5-exo-dig alternative in these systems. organic-chemistry.org Similarly, silver(I) catalysts can promote the 6-endo-dig cyclization of ortho-alkynylaryl ketones to generate isobenzopyrylium ions, which can be trapped to form 1H-isochromene derivatives. rsc.org
| Substrate Type | Catalyst/Conditions | Cyclization Mode | Product Type | Yield (%) | Ref |
| γ-Hydroxyalkynones | (p-CF₃C₆H₄)₃PAuCl / AgOTf | 5-exo-dig | 3(2H)-Furanones | 55-94 | wikipedia.org |
| o-Alkynoylphenols | Reagent-free (solvent-directed) | 6-endo-dig | γ-Benzopyranones | High | organic-chemistry.org |
| ortho-Alkynylaryl ketones | Chiral Silver Phosphate | 6-endo-dig | 1H-Isochromenes | High | rsc.org |
Carbocyclization reactions involve the intramolecular attack of a carbon nucleophile, typically an enol or enolate, onto the activated alkyne. These transformations are pivotal for constructing all-carbon ring systems, such as substituted indenones and cyclopentenes.
Palladium catalysis has been successfully employed for the 5-exo-dig carbocyclization of o-alkynyl aryl ketones. nih.gov The mechanism is proposed to involve the generation of a palladium enolate, which subsequently undergoes carbopalladation across the alkyne. This process allows for the synthesis of various alkylidene indanones with high regio- and stereoselectivity. nih.gov
A fascinating dichotomy exists between oxo- and carbocyclization pathways, which can be controlled by the choice of catalyst and reaction conditions. For instance, in the cyclization of α-homopropargyl-β-ketoesters, the use of a lithium base can switch the selectivity from a 6-exo-dig oxocyclization to a 5-endo-dig carbocyclization. beilstein-journals.org The lithium cation is believed to chelate the β-dicarbonyl system, impeding the attack by the oxygen atom and favoring the attack by the carbon center of the enolate to form a cyclopentene (B43876) ring. beilstein-journals.org This highlights the subtle electronic and steric factors that dictate the reaction outcome.
| Substrate Type | Catalyst/Conditions | Cyclization Mode | Product Type | Yield (%) | Ref |
| o-Alkynyl aryl ketones | Pd(OAc)₂ | 5-exo-dig | Alkylidene Indanones | Good to Excellent | nih.gov |
| α-Homopropargyl-β-ketoesters | Pd(0) / LiOH | 5-endo-dig | Substituted Cyclopentenes | High | beilstein-journals.org |
The Conia-ene reaction is an intramolecular pericyclic process involving the cyclization of an enolizable carbonyl compound onto a tethered alkyne. wikipedia.org While traditional Conia-ene reactions required high temperatures, modern catalytic methods have significantly broadened their scope and applicability, allowing them to proceed under mild conditions. wikipedia.orgjk-sci.com
For alkynyl ketones like this compound, which possess α-hydrogens that allow for enolization, the Conia-ene reaction provides a direct route to functionalized cyclopentenes. These reactions can be promoted by various activation modes. Base-mediated cyclizations that resemble the Conia-ene reaction can furnish functionalized ring systems bearing an exocyclic alkene at room temperature without the need for noble metal catalysts. nih.gov
More sophisticated catalytic systems have been developed for enantioselective variants. A cooperative catalytic system involving a Lewis acid (B(C₆F₅)₃), an amine base, and a chiral zinc complex has been shown to effect highly enantioselective Conia-ene-type cyclizations of alkynyl ketones. nih.govorganic-chemistry.orgnih.gov In this system, the Lewis acid and amine work together to generate the enolate from the ketone, while the chiral zinc catalyst activates the alkyne and controls the stereochemistry of the subsequent 5-endo-dig cyclization. nih.gov
| Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Ratio (er) | Ref |
| 1-Phenylnon-5-yn-1-one | B(C₆F₅)₃ / PMP / Ph-BOX-ZnI₂ | Substituted Cyclopentene | >95 | 89:11 | nih.gov |
| Various Alkynyl Ketones | B(C₆F₅)₃ / N-Alkylamine / BOX-ZnI₂ | Substituted Cyclopentenes | up to 99 | up to 99:1 | nih.gov |
Intermolecular Coupling and Annulation Reactions
Intermolecular reactions of this compound scaffolds expand their synthetic utility, enabling the construction of more complex molecular architectures through the coupling of two or more distinct molecules. These reactions often proceed through cascade or domino sequences, where a single set of reagents triggers multiple bond-forming events.
Ynones are effective substrates in radical cascade reactions. The electron-deficient nature of the alkyne makes it an excellent radical acceptor. Intermolecular radical cross-coupling cascades allow for the direct functionalization of C-H bonds and the formation of complex polycyclic systems.
For example, indole-tethered ynones have been shown to be privileged substrates for radical dearomatizing spirocyclization cascades. whiterose.ac.uk These reactions can be initiated through various methods, including photoredox catalysis or traditional thermal initiators like AIBN, to generate diverse radicals (e.g., cyanomethyl, sulfonyl, trifluoromethyl, boryl). whiterose.ac.uk The generated radical adds to the ynone, triggering a spirocyclization cascade to produce densely functionalized spirocycles.
In another approach, a metal-free carboannulation of ynones with alkanes has been developed using benzoyl peroxide (BPO) as a radical initiator. acs.org This reaction involves the functionalization of both an alkane C(sp³)–H bond and an arene C(sp²)-H bond, leading to the synthesis of 2-alkyl-3-aryl indenones. acs.org Such methods provide a powerful tool for building molecular complexity from simple starting materials.
| Ynone Substrate | Radical Source | Initiation Method | Product Type | Yield (%) | Ref |
| Indole-ynones | Togni's Reagent | Photoredox (Eosin Y) | Trifluoromethylated Spirocycles | 42-65 | whiterose.ac.uk |
| Indole-ynones | NH₂-PinB | Thermal (AIBN) | Borylated Spirocycles | 44-81 | whiterose.ac.uk |
| Aryl Ynones / Alkanes | Benzoyl Peroxide (BPO) | Thermal | 2-Alkyl-3-aryl Indenones | Moderate to Good | acs.org |
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings. organic-chemistry.orgwikipedia.org Ynones, such as this compound, serve as effective dienophiles due to the electron-withdrawing ketone group that lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with an electron-rich diene. organic-chemistry.org The resulting products are highly functionalized 1,4-cyclohexadienes, which are valuable synthetic intermediates. unr.edu
Despite their utility, ynones have been considered an underutilized class of dienophiles in asymmetric Diels-Alder reactions. unr.edu Research has focused on developing enantioselective variants using chiral Lewis acid catalysts to control the facial selectivity of the cycloaddition. The reaction of ynones with electron-rich dienes, such as oxygen-functionalized dienes (e.g., Danishefsky's diene), provides access to cyclohexadiene products with distinct functionalities that can be manipulated in subsequent transformations. unr.edu
Furthermore, these cycloadditions can be integrated into cascade sequences. For instance, a one-pot process combining a Diels-Alder cycloaddition with a subsequent gold(I)-catalyzed 6-endo-dig cyclization has been developed, demonstrating the power of tandem reactions to rapidly build molecular complexity from simple precursors. beilstein-journals.org
| Dienophile | Diene | Catalyst/Conditions | Reaction Type | Product | Ref |
| Ynone/Ynoate | Oxygen-Functionalized Diene | Chiral Lewis Acid (proposed) | Asymmetric Diels-Alder | Chiral 1,4-Cyclohexadienes | unr.edu |
| Alkynyl Ketone | N-Tosylimine | Bu₃P | [3+2] Annulation | 3-Pyrrolines | organic-chemistry.org |
| Enone/Alkyne | Various | Thermal or Lewis Acid | Diels-Alder / 6-endo-dig cyclization | Fused Bicyclic Systems | beilstein-journals.org |
Rearrangement Pathways
The structural framework of this compound, characterized by a conjugated yn-one system, is susceptible to various molecular rearrangements. These transformations, often catalyzed by acidic or basic conditions, can lead to the formation of isomeric structures such as α,β-unsaturated ketones or allenes. Understanding these pathways is critical for controlling reaction outcomes and leveraging the compound's synthetic potential.
The classic Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a secondary or tertiary propargylic alcohol into an α,β-unsaturated ketone or aldehyde. While this compound is a propargylic ketone and thus not a direct substrate for this rearrangement, its corresponding alcohol, 1-phenylhept-1-yn-3-ol, serves as a canonical example to illustrate this important transformation pathway.
If this compound were to undergo reduction of its carbonyl group (e.g., using sodium borohydride), the resulting secondary propargylic alcohol, 1-phenylhept-1-yn-3-ol, would become an ideal substrate. Upon treatment with a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), the following mechanistic sequence is initiated:
Protonation: The hydroxyl group at the C3 position is protonated, forming a good leaving group (water).
Dehydration: The loss of a water molecule generates a resonance-stabilized propargyl-allenyl carbocation.
Nucleophilic Attack: A water molecule attacks the C1 position of the carbocation intermediate.
Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more thermodynamically stable α,β-unsaturated ketone.
For the substrate 1-phenylhept-1-yn-3-ol, this rearrangement would yield (E)-1-phenylhept-2-en-1-one. The stereoselectivity for the E-isomer is typically high due to steric considerations in the transition state. This pathway highlights the latent potential within the this compound scaffold to access different conjugated systems through a simple reduction-rearrangement sequence.
Table 1: Meyer-Schuster Rearrangement of a Related Propargylic Alcohol This table illustrates the transformation of the alcohol corresponding to this compound.
| Substrate | Catalyst | Key Intermediate | Final Product | Product Class |
|---|---|---|---|---|
| 1-Phenylhept-1-yn-3-ol | H₂SO₄ or PTSA | Allenyl Carbocation | (E)-1-Phenylhept-2-en-1-one | α,β-Unsaturated Ketone |
Intramolecular hydrogen migrations, or tautomerizations, represent fundamental equilibria in carbonyl chemistry. For this compound, several potential tautomeric forms exist, although the parent keto form is overwhelmingly the most stable.
The primary tautomerism is the keto-enol equilibrium. The α-carbon (C4) adjacent to the carbonyl group possesses acidic protons. Under acid or base catalysis, one of these protons can migrate to the carbonyl oxygen, leading to the formation of an enol. Specifically, this would generate an en-yn-ol structure. The equilibrium heavily favors the keto form due to the superior thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) of the enol.
Another plausible, though less common, intramolecular rearrangement is a [1,3]-hydride shift from the C4 position to the C2 position of the alkyne. This would transform the conjugated yn-one into an allenic ketone, 1-phenylhepta-1,2-dien-3-one. Such migrations typically require thermal or photochemical activation and are less prevalent than standard keto-enol tautomerism under typical laboratory conditions. The relative energies of the conjugated yn-one and the cumulated allenic ketone dictate the favorability of this pathway, with the former generally being more stable.
Table 2: Potential Tautomeric and Isomeric Forms via Hydrogen Migration This table summarizes the potential isomers of this compound accessible through intramolecular hydrogen shifts.
| Starting Compound | Migration Type | Resulting Isomer | Isomer Class | Plausibility |
|---|---|---|---|---|
| This compound | [1,5]-Proton Shift (Keto-Enol) | (Z)-1-Phenylhept-1-en-3-yn-3-ol | En-yn-ol | High (as transient intermediate) |
| This compound | [1,3]-Hydride Shift | 1-Phenylhepta-1,2-dien-3-one | Allenic Ketone | Low (requires specific conditions) |
Role as a Versatile Synthon in Complex Molecule Construction
This compound is a highly valuable building block (synthon) in organic synthesis due to its multiple, chemically distinct reactive sites. The combination of an electrophilic carbonyl group, an electrophilic conjugated alkyne, and acidic α-protons allows for a diverse range of transformations, making it a powerful precursor for the construction of complex molecular architectures, particularly heterocycles and carbocycles.
The key reactive centers and their associated transformations include:
The Carbonyl Group (C3): As a classic electrophilic ketone, it readily undergoes nucleophilic addition with organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) compounds. This reaction provides access to a wide array of tertiary propargylic alcohols, which are themselves valuable synthetic intermediates.
The Conjugated Alkyne (C1-C2): The alkyne is susceptible to conjugate (Michael) addition by soft nucleophiles. Organocuprates (Gilman reagents, R₂CuLi) are particularly effective, adding to the C2 position to generate functionalized enones. This C-C bond-forming reaction is a cornerstone of modern synthesis. Furthermore, the alkyne can participate as a 2π component in cycloaddition reactions. For instance, reaction with organic azides in a Huisgen [3+2] cycloaddition yields highly substituted 1,2,3-triazoles.
The α-Methylene Group (C4): The protons on C4 are acidic and can be removed by a suitable base (e.g., LDA, NaH) to form an enolate. This enolate can then act as a nucleophile in alkylation or acylation reactions, enabling the extension of the carbon chain at the C4 position.
Combined Reactivity for Heterocycle Synthesis: The 1,3-relationship between the alkyne and the ketone is a powerful feature for synthesizing five- and six-membered heterocycles. For example:
Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives leads to the formation of pyrazoles.
Reaction with hydroxylamine (B1172632) (NH₂OH) yields isoxazoles.
Hydration of the alkyne (e.g., using HgSO₄/H₂SO₄) first produces a 1,3-diketone, 1-phenylheptane-1,3-dione. This versatile intermediate can then be condensed with reagents like amidines or urea (B33335) to construct pyrimidine (B1678525) rings.
This multifunctionality allows chemists to selectively target different parts of the molecule to build molecular complexity in a controlled and predictable manner.
Table 3: Synthetic Utility of this compound This interactive table details the role of this compound as a versatile building block in organic synthesis.
| Reaction Type | Reagent(s) | Targeted Functional Group(s) | Product Class |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr) | Carbonyl (C3) | Tertiary Propargylic Alcohols |
| Conjugate Addition | Organocuprates (e.g., (CH₃)₂CuLi) | Conjugated Alkyne (C2) | Substituted Enones |
| Cycloaddition [3+2] | Organic Azides (e.g., Benzyl Azide) | Alkyne (C1-C2) | 1,4,5-Trisubstituted Triazoles |
| Heterocycle Synthesis | Hydrazine (H₂N-NH₂) | Alkyne and Carbonyl | Substituted Pyrazoles |
| Heterocycle Synthesis | Hydroxylamine (NH₂OH) | Alkyne and Carbonyl | Substituted Isoxazoles |
| α-Alkylation | 1. LDA; 2. Alkyl Halide (e.g., CH₃I) | α-Methylene (C4) | α-Substituted Yn-ones |
| Hydration & Cyclization | 1. HgSO₄, H₂SO₄; 2. Urea | Alkyne, then Diketone | Substituted Pyrimidines |
Catalytic Strategies in 1 Phenylhept 1 Yn 3 One Chemistry
Transition Metal-Catalyzed Transformations
Transition metals have proven to be indispensable tools in activating and transforming α,β-ynones like 1-phenylhept-1-yn-3-one. The electronic properties of the ynone system can be modulated by the choice of metal, ligand, and reaction conditions, enabling a diverse range of chemical reactions.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to α,β-ynones has led to significant advancements. While the direct palladium-catalyzed transformation of this compound is not extensively documented, related carbonylative Sonogashira couplings provide a powerful method for the synthesis of such ynones. rsc.orgrsc.org This methodology involves the reaction of an aryl halide, carbon monoxide, and a terminal alkyne, catalyzed by a palladium complex.
Furthermore, palladium catalysts are effective in promoting the transfer hydrogenation and subsequent heterocyclization of ynones bearing a proximate nucleophile. For instance, β-(2-aminophenyl)-α,β-ynones can be converted into 2-aryl- and 2-vinylquinolines through a palladium-catalyzed process. unimi.itthieme-connect.com This suggests that this compound, if appropriately functionalized, could undergo similar palladium-catalyzed cyclization reactions. Interestingly, α,β-ynones themselves can act as ligands for palladium in Sonogashira coupling reactions, highlighting the complex interplay between the substrate and catalyst. researchgate.net
Table 1: Representative Palladium-Catalyzed Reactions of Ynones
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
| Pd(OAc)₂, P(o-Tol)₃ | Aryl triazene, Alkyne, CO | α,β-Ynone | Varies | rsc.org |
| Pd catalyst | β-(2-Aminophenyl)-α,β-ynone | 2-Aryl/Vinylquinoline | N/A | thieme-connect.com |
Rhodium-Catalyzed Processes
Rhodium catalysts offer unique reactivity pathways for the transformation of α,β-ynones. A notable application is the sequential hydroarylation or hydrovinylation of β-(2-aminophenyl)-α,β-ynones with organoboron derivatives, followed by heterocyclization to yield functionalized quinolines. unimi.itorganic-chemistry.org This reaction proceeds with high regioselectivity.
Rhodium is also known to catalyze cycloaddition reactions. For example, intramolecular [2+2+2] cyclizations of diynes with tethered enones, promoted by Wilkinson's catalyst, can produce highly substituted tricyclic structures under microwave irradiation. nih.gov Although this is an intramolecular example, it suggests the potential for this compound to participate in intermolecular rhodium-catalyzed cycloadditions. Additionally, rhodium can catalyze the controlled decarbonylation of alkynyl α-diones, providing a synthetic route to conjugated ynones. acs.org
Table 2: Examples of Rhodium-Catalyzed Reactions Involving Ynones
| Catalyst | Reactants | Product Type | Yield (%) | Reference |
| Rhodium catalyst | β-(2-Aminophenyl)-α,β-ynone, Arylboronic acid | 4-Arylquinoline | Varies | organic-chemistry.org |
| RhCl(PPh₃)₃ | Diyne, Enone | Tricyclic aromatic compound | Good | nih.gov |
| Rhodium catalyst | Alkynyl α-dione | Conjugated ynone | Varies | acs.org |
Silver-Catalyzed Transformations
Silver catalysts, recognized for their superior alkynophilicity, are effective in promoting unique transformations of ynones. organic-chemistry.org A significant discovery is the silver-catalyzed incorporation of carbon dioxide into conjugated ynones to synthesize tetronic acid derivatives. acs.orgnih.gov This reaction proceeds via the generation of an enolate from the ynone, which then traps CO₂, followed by a silver-catalyzed 5-exo-dig cyclization of the resulting carboxylate. acs.orgnih.govtcichemicals.com This methodology has been successfully applied to a range of aryl- and alkyl-substituted ynones. tcichemicals.com
Silver catalysts also facilitate various cyclization reactions of ynones bearing tethered nucleophiles, leading to the formation of diverse heterocyclic scaffolds such as γ-pyrones and 3(2H)-furanones, with the outcome often dependent on the specific silver salt and solvent used. researchgate.net
Table 3: Silver-Catalyzed Carboxylation and Cyclization of Ynones
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| AgOAc, Base | Conjugated Ynone | Tetronic Acid | up to 97% | tcichemicals.com |
| AgSbF₆ | 2-Diazo-3,5-dioxo-6-ynoate | γ-Pyrone | Excellent | researchgate.net |
| AgOAc | 2-Diazo-3,5-dioxo-6-ynoate | 3(2H)-Furanone | Excellent | researchgate.net |
Copper-Catalyzed Methods
Copper catalysts are widely used in alkyne chemistry, and their application to α,β-ynones has enabled the synthesis of important nitrogen-containing heterocycles. For example, copper(I)-catalyzed aerobic cyclization of β-(2-aminophenyl)-α,β-ynones can produce 4-aminoquinolines, where DMF serves as both a methine and nitrogen source. rsc.orgdntb.gov.ua Similarly, copper-catalyzed intramolecular cyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones, which are derived from the conjugate addition of primary amines to α,β-ynones, provides an efficient route to 1,2-disubstituted 4-quinolones. organic-chemistry.org
Interestingly, much like with palladium, α,β-ynones can also function as ligands to accelerate copper-catalyzed Sonogashira-type cross-coupling reactions. rsc.org
Table 4: Copper-Catalyzed Synthesis of Heterocycles from Ynone Derivatives
| Catalyst | Reactants | Product Type | Yield (%) | Reference |
| Cu(I) catalyst | β-(2-Aminophenyl)-α,β-ynone, DMF | 4-Aminoquinoline | Good | rsc.org |
| CuI, DMEDA | 1-(2-Halophenyl)-2-en-3-amin-1-one | 1,2-Disubstituted 4-quinolone | High to Excellent | organic-chemistry.org |
Dual Catalysis (e.g., Nickel/Photoredox)
The combination of nickel catalysis with photoredox catalysis has emerged as a powerful strategy for novel transformations. This dual catalytic system enables the hydroalkylation of activated alkynes like ynones with high regioselectivity and stereoselectivity. acs.org Specifically, a Ni/Ir dual catalytic system has been developed for the α-selective hydroalkylation of ynones, producing trisubstituted enones that are valuable synthetic intermediates. acs.org
This approach represents a significant advance in the difunctionalization of alkynes, allowing for the construction of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds in a single step under mild conditions. rsc.orgnih.gov The mechanism often involves the generation of radical intermediates via single-electron transfer from a photoexcited catalyst, which are then intercepted by the nickel catalyst to forge new bonds. beilstein-journals.orgnih.gov
Table 5: Nickel/Photoredox Dual-Catalyzed Hydroalkylation of Ynones
| Catalyst System | Substrates | Product | Selectivity | Reference |
| Ni/Ir Dual Catalyst | Ynone, Ynoate, or Ynamide | α-Alkylated Z-enone | High Regio- and E/Z-selectivity | acs.org |
Ruthenium-Catalyzed Asymmetric Hydrogenation
The carbonyl group of this compound is a prime target for asymmetric reduction, and ruthenium catalysts are highly effective for this transformation. Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of ynones using chiral ruthenium catalysts provide access to valuable enantioenriched propargylic alcohols. nih.gov
A variety of chiral ligands, including those based on QUINAPHOS and cinchona alkaloids, have been successfully employed in combination with ruthenium complexes to achieve high enantioselectivities (often >99% ee) in the hydrogenation of aromatic ketones. rsc.orgnih.gov The ATH of ynones is particularly attractive due to its operational simplicity and use of readily available hydrogen sources like formic acid/triethylamine mixtures. nih.govdicp.ac.cn These methods have been shown to be scalable and tolerate a range of functional groups. dicp.ac.cnresearchgate.net
Table 6: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Ru-NNP complex (Cinchona alkaloid-based) | Aromatic/Heteroaromatic Ketones | Chiral Alcohol | up to 99.9% | nih.gov |
| [RuCl₂(p-cymene)]₂ / (Ra,SC)-QUINAPHOS / Diamine | Aromatic Ketones | Chiral Alcohol | High | rsc.org |
| Ruthenium catalyst / HCO₂H/Et₃N | β,γ-Unsaturated α-Diketones / Ynones | Chiral Hydroxy Ketone / Propargylic Alcohol | Excellent | nih.gov |
Organocatalysis and Metal-Free Approaches
The field of organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, offering a valuable alternative to traditional metal-based catalysts. These metal-free approaches often provide advantages in terms of cost, toxicity, and operational simplicity. In the context of ynones, such as this compound, organocatalysis and metal-free reactions unlock unique pathways for molecular transformations, particularly in the construction of complex chiral molecules.
Ynones are versatile building blocks in organic synthesis due to the presence of a polarized carbon-carbon triple bond adjacent to a carbonyl group. This electronic feature makes them susceptible to attack by nucleophiles at multiple sites. Organocatalysis provides a means to control the stereochemical outcome of these additions, leading to enantioenriched products.
A significant area of research has been the use of chiral aminocatalysis to promote asymmetric reactions of ynones. For instance, chiral primary or secondary amines can activate ynones through the formation of chiral enamines or dienamines, which then undergo reactions with various electrophiles. This strategy has been successfully applied in cycloaddition and annulation reactions.
One notable application is the asymmetric [4+4] annulation reaction of ynones with unsaturated pyrazolones, which can be catalyzed by amino acids. Although this compound was not the specific substrate in this study, the methodology is broadly applicable to a range of ynones. The reaction proceeds through a formal cycloaddition, yielding complex eight-membered heterocyclic structures with high enantioselectivity. The proposed mechanism involves the formation of a chiral dienamine intermediate from the ynone and the amine catalyst, which then reacts with the pyrazolone.
Another important organocatalytic transformation is the [3+2] cycloaddition of azomethine ylides with ynones. This approach, often catalyzed by chiral organocatalysts, leads to the formation of highly functionalized spirocyclic compounds with excellent control of diastereoselectivity and enantioselectivity. The reaction provides a direct route to valuable nitrogen-containing heterocycles.
Metal-free addition reactions to ynones have also been developed, expanding the synthetic utility of this class of compounds. For example, a metal-free, site-selective addition of N-oxides to ynones has been reported to produce substituted quinoline (B57606) derivatives. This reaction demonstrates the ability to control the regioselectivity of the addition to the ynone system without the need for a metal catalyst.
Furthermore, metal-free hydrohalogenation of ynones using reagents like DMPU/HX (where X is Cl or Br) offers a regio- and stereoselective method to produce β-halovinyl ketones. This atom-economical approach proceeds under mild conditions and tolerates a variety of functional groups. The proposed mechanism for ynones involves an anti-addition pathway.
The following table summarizes representative organocatalytic and metal-free reactions applicable to ynones, with expected outcomes for a substrate like this compound based on published data for analogous compounds.
| Reaction Type | Catalyst/Reagent | Electrophile/Reaction Partner | Expected Product Type | Typical Yield | Typical Enantioselectivity (ee) | Reference |
| Asymmetric [4+4] Annulation | Amino Acid Derivative | Unsaturated Pyrazolone | Eight-membered fused pyrazole | Moderate to Good | Good to High | |
| Asymmetric [3+2] Cycloaddition | Chiral Organocatalyst | Azomethine Ylide | Spiro[dihydropyrrole-oxindole] | High | Excellent | |
| Metal-Free Addition | None (Iodine-mediated) | N-oxide | Substituted Quinoline | Moderate to Good | N/A | |
| Metal-Free Hydrobromination | DMPU/HBr | HBr source | (Z)-β-bromovinyl ketone | Good | N/A |
These examples highlight the significant potential of organocatalysis and metal-free methods in the functionalization of this compound, enabling the synthesis of diverse and complex molecular architectures with a high degree of stereochemical control.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular structure can be assembled.
¹H and ¹³C NMR for Structural Elucidation
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the 1-Phenylhept-1-yn-3-one molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, and the aliphatic protons of the heptanone chain. The integration of these signals would correspond to the number of protons in each environment. Specific ¹H NMR data for this compound has been reported as follows researchgate.net:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.56 | doublet | 7.5 | 2H (ortho-protons of phenyl ring) |
| 7.47-7.30 | multiplet | 3H (meta- and para-protons of phenyl ring) | |
| 2.66 | triplet | 7.4 | 2H (-CH₂-C=O) |
| 1.78-1.64 | multiplet | 2H (-CH₂-CH₂-C=O) | |
| 1.46-1.31 | multiplet | 2H (-CH₂-CH₃) | |
| 0.95 | triplet | 7.4 | 3H (-CH₃) |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, distinct signals would be expected for the carbonyl carbon, the acetylenic carbons, the aromatic carbons, and the aliphatic carbons of the butyl group. While specific experimental data for this compound is not widely available, the expected chemical shifts can be predicted based on established correlation tables.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~185 | C=O (Ketone) |
| ~132 | Phenyl C1 (quaternary) |
| ~129 | Phenyl C2, C6 |
| ~128 | Phenyl C4 |
| ~130 | Phenyl C3, C5 |
| ~90 | Acetylenic C (α to phenyl) |
| ~85 | Acetylenic C (β to phenyl) |
| ~45 | -CH₂-C=O |
| ~26 | -CH₂-CH₂-C=O |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are powerful for establishing connectivity between atoms. For this compound, these experiments would be crucial for confirming the structural assignment.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key expected correlations would be between the adjacent methylene groups in the butyl chain and between the ortho, meta, and para protons of the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the carbonyl carbon and the protons on the adjacent methylene group.
| Expected 2D NMR Correlations for this compound |
| COSY |
| Protons on C4' with protons on C5' |
| Protons on C5' with protons on C6' |
| Protons on C6' with protons on C7' |
| HMQC/HSQC |
| Phenyl protons with their respective phenyl carbons |
| -CH₂- protons with their respective carbons |
| -CH₃ protons with the methyl carbon |
| HMBC |
| Carbonyl C (C3) with protons on C4' |
| Acetylenic carbons (C1, C2) with ortho-protons of the phenyl ring |
| Phenyl C1 with ortho-protons |
Solid-State NMR for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its solid-state structure, polymorphism, and molecular packing. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide information on the local environment and conformation of the molecule in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. To date, no solid-state NMR studies of this compound have been reported in the literature.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key expected vibrational frequencies would be associated with the carbonyl group, the carbon-carbon triple bond, the aromatic ring, and the aliphatic C-H bonds.
| Predicted FT-IR Absorption Bands (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~2230-2100 | C≡C stretch (alkyne) |
| ~1685 | C=O stretch (conjugated ketone) |
| ~1600, 1480 | C=C stretch (aromatic ring) |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡C triple bond and the aromatic ring vibrations would be expected to give strong Raman signals. Raman spectroscopy could be used for structural confirmation and potentially for studying the molecule's conformation and intermolecular interactions in different states.
| Predicted Raman Shifts (cm⁻¹) | Vibrational Mode |
| ~3060 | Aromatic C-H stretch |
| ~2930 | Aliphatic C-H stretch |
| ~2230-2100 | C≡C stretch (strong) |
| ~1685 | C=O stretch (weak) |
| ~1600, 1000 | Aromatic ring breathing modes (strong) |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, the expected molecular formula is C₁₃H₁₄O. The theoretical exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally determined value. This comparison, with a mass error typically in the low parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula.
| Ion | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Inferred Molecular Formula |
|---|---|---|---|---|
| [M+H]⁺ | 187.11174 | 187.11179 | 0.27 | C₁₃H₁₅O⁺ |
This interactive table presents hypothetical HRMS data for this compound, illustrating the precision of the technique in confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. This process provides detailed structural information by revealing the compound's fragmentation pathways. The fragmentation of this compound is expected to occur at the weaker bonds, primarily adjacent to the carbonyl group and the phenyl ring.
Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 187.11) would likely involve:
Loss of a butyl group ([C₄H₉]•): Cleavage of the C-C bond between the carbonyl carbon and the butyl chain would result in a stable acylium ion.
Loss of carbon monoxide (CO): A common fragmentation pathway for ketones.
Cleavage of the phenyl group ([C₆H₅]•): Resulting in a heptynone-derived fragment.
Formation of the tropylium ion ([C₇H₇]⁺): A common and stable fragment in the mass spectra of compounds containing a benzyl moiety.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Neutral Loss |
|---|---|---|---|
| 187.11 | 131.05 | [C₆H₅C≡CCO]⁺ | C₄H₉• (Butyl radical) |
| 187.11 | 105.03 | [C₆H₅CO]⁺ | C₇H₉ (Heptyne radical) |
| 187.11 | 91.05 | [C₇H₇]⁺ | C₆H₇O (Cyclohexenone radical) |
| 131.05 | 103.05 | [C₆H₅C≡C]⁺ | CO (Carbon monoxide) |
| 105.03 | 77.04 | [C₆H₅]⁺ | CO (Carbon monoxide) |
This interactive table outlines the predicted tandem mass spectrometry fragmentation of this compound, providing insights into its structural components.
X-ray Diffraction Crystallography for Solid-State Structural Determination
X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.
While no specific crystal structure for this compound is publicly available, analysis of similar structures, such as 1-(4-bromophenyl)but-3-yn-1-one, provides valuable insights into the expected solid-state conformation. researchgate.netnih.gov It is anticipated that the phenyl ring and the carbonyl group would be nearly coplanar to maximize conjugation. The acetylenic bond would be linear, and the butyl chain would likely adopt a staggered conformation to minimize steric hindrance.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 18.2 |
| β (°) | 95.5 |
| Volume (ų) | 1102 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.125 |
This interactive table presents hypothetical crystallographic data for this compound, based on typical values for small organic molecules, to illustrate the type of information obtained from X-ray diffraction analysis.
The combination of these advanced spectroscopic techniques provides a comprehensive characterization of this compound, confirming its molecular formula, elucidating its fragmentation behavior, and determining its solid-state structure.
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is routinely applied to investigate the electronic and structural properties of organic molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. For a flexible molecule like 1-Phenylhept-1-yn-3-one, which possesses a heptyl chain, MD simulations could be employed to perform a thorough conformational analysis. This would involve identifying the various low-energy conformers and understanding the energetic barriers between them. Furthermore, MD simulations can shed light on intermolecular interactions, such as how molecules of this compound might interact with each other or with solvent molecules in the condensed phase.
Advanced Computational Methodologies and Basis Set Selection
The accuracy of any computational study is highly dependent on the chosen methodology and basis set. For more precise calculations of electronic energies and other properties of this compound, advanced computational methods beyond standard DFT, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be utilized, albeit at a higher computational expense.
The selection of an appropriate basis set is also critical. Basis sets are sets of mathematical functions used to build the molecular orbitals. For a molecule containing a phenyl group and a conjugated system like this compound, a basis set that includes polarization and diffuse functions, such as the Pople-style 6-311+G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ), would likely be necessary to accurately describe the electronic structure and properties. The choice of basis set represents a trade-off between accuracy and computational resources.
Applications As Building Blocks in Complex Molecule Synthesis
Construction of Carbocyclic Frameworks
The synthesis of carbocyclic systems such as furans, indenones, naphthalenones, and indanones often involves precursors with functionalities similar to those present in 1-phenylhept-1-yn-3-one. The combination of a phenyl group, a carbon-carbon triple bond, and a ketone offers a rich platform for a variety of cyclization strategies.
Furan Derivatives: The Paal-Knorr furan synthesis, a classic method, typically involves the cyclization of 1,4-dicarbonyl compounds. While this compound is not a 1,4-dicarbonyl, its ynone functionality can be a precursor to such intermediates. For instance, hydration of the alkyne would yield a β-diketone, which could then potentially undergo further reactions and cyclization to form substituted furan rings.
Indenone and Indanone Scaffolds: The construction of indenone and indanone frameworks frequently employs intramolecular cyclization reactions. For a molecule like this compound, this would necessitate the presence of a suitable reactive site on the phenyl ring. While the parent structure does not inherently possess activating groups to facilitate a direct intramolecular Friedel-Crafts type reaction, derivatives of this compound with ortho-substituents could serve as viable precursors. For example, transition metal-catalyzed annulation reactions are a common strategy for indenone synthesis, where an alkyne moiety reacts with an ortho-functionalized aromatic ring.
Naphthalenone Systems: The synthesis of naphthalenone derivatives can be achieved through various annulation strategies, including Diels-Alder reactions or transition metal-catalyzed processes. A suitably functionalized derivative of this compound could potentially act as a dienophile or a coupling partner in these reactions to construct the bicyclic naphthalenone core.
A summary of potential carbocyclic frameworks derivable from this compound precursors is presented in Table 1.
| Carbocyclic Framework | Potential Synthetic Approach | Required Modification of this compound |
| Furan | Hydration followed by cyclization | None, but requires subsequent reaction steps |
| Indenone | Intramolecular cyclization (e.g., Friedel-Crafts) | Ortho-functionalization of the phenyl ring |
| Naphthalenone | Annulation reactions (e.g., Diels-Alder) | Functionalization to serve as a dienophile or diene partner |
| Indanone | Reduction of indenone precursor | Synthesis of the corresponding indenone first |
Assembly of Heterocyclic Scaffolds
The ynone functionality is a versatile precursor for the synthesis of various oxygen-containing heterocycles, including isochromenes and chromene derivatives. These reactions often proceed through nucleophilic attack on the electrophilic carbon of the ynone.
Isochromene and Chromene Derivatives: The synthesis of isochromenes can be achieved through the cyclization of ortho-alkynylbenzyl alcohols. While this compound does not fit this precursor profile directly, its structural motifs could be incorporated into more complex starting materials designed for such cyclizations. Similarly, the synthesis of chromene derivatives often involves the reaction of phenols with α,β-unsaturated carbonyl compounds. The ynone moiety of this compound could be reduced to the corresponding enone, which could then participate in reactions like the Michael addition with a phenolic compound, followed by cyclization to form a chromene ring system.
Table 2 outlines potential heterocyclic scaffolds that could be accessed from this compound derivatives.
| Heterocyclic Scaffold | Potential Synthetic Approach | Required Modification of this compound |
| Isochromene | Cyclization of ortho-alkynylbenzyl alcohol precursor | Incorporation of the this compound structure into a larger, suitable starting material |
| Chromene | Michael addition and cyclization | Reduction of the alkyne to an alkene to form an enone, followed by reaction with a phenol |
Integration into Convergent Synthetic Strategies
In a convergent synthesis, complex molecules are assembled from several individual fragments that are prepared separately and then joined together in the later stages of the synthesis. The distinct functionalities of this compound—the phenyl ring, the alkyne, and the ketone—make it an attractive building block for such strategies.
Each of these functional groups can be selectively manipulated. For instance, the ketone can be protected while the alkyne undergoes a Sonogashira coupling to introduce another fragment. Subsequently, the ketone can be deprotected and used in a condensation reaction. The phenyl ring can also be functionalized to introduce additional reactive handles. This modularity allows for the systematic construction of complex molecular architectures.
The potential for this compound to be used in convergent syntheses is summarized in Table 3.
| Functional Group | Potential Transformation | Application in Convergent Synthesis |
| Ketone | Protection/Deprotection, Nucleophilic Addition | Allows for selective reaction at other sites before utilizing the ketone for fragment coupling. |
| Alkyne | Sonogashira Coupling, Click Chemistry, Hydration | Enables the introduction of diverse molecular fragments. |
| Phenyl Ring | Electrophilic Aromatic Substitution | Provides a scaffold for further functionalization and attachment of other building blocks. |
Chiroptical Properties and Asymmetric Transformations
Enantioselective Cyclizations and Transformations of Alkynyl Ketone Substrates
Alkynyl ketones are versatile substrates in a variety of enantioselective transformations, particularly in cyclization reactions that generate chiral carbocyclic and heterocyclic frameworks. While specific studies on 1-Phenylhept-1-yn-3-one are not extensively documented, research on structurally similar phenyl-substituted alkynyl ketones provides significant insights into the potential asymmetric transformations this compound could undergo.
One of the prominent reactions is the enantioselective Conia-ene-type cyclization. This reaction involves the intramolecular addition of an enolate to a tethered alkyne, and it can be catalyzed by cooperative acid/base systems to achieve high enantioselectivity. For instance, a combination of a Lewis acid like B(C₆F₅)₃, an N-alkylamine, and a chiral BOX–ZnI₂ complex has been shown to effectively catalyze the cyclization of various 1-phenyl ketones bearing an alkyne moiety. scispace.com This catalytic system facilitates the in situ formation of an enolate from ketones with weakly acidic α-C–H bonds, which then undergoes an enantioselective cyclization with the zinc-activated alkyne. scispace.com
The success of these cyclizations is often dependent on the substitution pattern of the alkyne. For example, in a study of 1-phenyl ketones with varying alkyne substituents, internal alkynes generally provided higher yields and enantioselectivities compared to terminal alkynes. scispace.com This suggests that a substrate like this compound, which possesses a butyl group on the ketone side and could be modified to have a tethered alkyne, would be a viable candidate for such transformations. The steric and electronic properties of the substituents play a crucial role in the efficiency and stereochemical outcome of the reaction.
Another powerful method for the enantioselective transformation of alkynyl ketones is the nickel-catalyzed domino alkyne carbometalation–cyclization. These reactions involve the addition of an arylboronic acid to the alkyne, followed by an enantioselective cyclization of the resulting alkenylnickel species onto a tethered ketone or enone. nih.gov A key feature of this methodology is the potential for reversible E/Z isomerization of the alkenylnickel intermediate, which allows for the formation of products derived from a formal anti-carbonickelation of the alkyne. nih.gov This approach has been successfully applied to the synthesis of chiral tertiary-alcohol-containing products with high enantioselectivities. researchgate.net
The following table illustrates the results of enantioselective Conia-ene-type cyclizations for various 1-phenyl substituted alkynyl ketones, which serve as a model for the potential reactivity of derivatives of this compound.
| Substrate (R group on alkyne) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|
| H | 10 | 70:30 |
| Me | 96 | 82:18 |
| Et | >95 | 97:3 |
| n-Pr | >95 | 96:4 |
| n-Bu | >95 | 97:3 |
| i-Bu | >95 | 97:3 |
| Bn | 82 | 98:2 |
| Ph | 50 | 91:9 |
Asymmetric Synthesis of Optically Active Derivatives
The asymmetric synthesis of optically active derivatives from achiral precursors is a cornerstone of modern organic chemistry. For a compound like this compound, the carbonyl and alkyne functionalities serve as key handles for introducing chirality. A common strategy is the enantioselective addition of a nucleophile to the ketone, or the addition of the enolate derived from the ketone to an electrophile.
The enantioselective alkynylation of aldehydes and ketones is a well-established method for producing chiral propargyl alcohols, which are valuable synthetic intermediates. nih.gov While this reaction would form a chiral alcohol from a different ketone, the reverse reaction, the enantioselective addition to the ketone of this compound, can be envisioned. For instance, the use of chiral catalysts, such as those derived from amino alcohols or BINOL, can facilitate the enantioselective addition of organometallic reagents to the carbonyl group. researchcommons.orgacs.org
Furthermore, the α-position to the carbonyl group in this compound can be functionalized enantioselectively. Although the direct asymmetric alkylation of ketones remains a challenging transformation, significant progress has been made using both organocatalysis and transition-metal catalysis. nih.gov For example, chiral phase-transfer catalysts or chiral phosphoric acids can be employed to mediate the enantioselective alkylation of ketone enolates. nih.gov
Another approach involves the asymmetric reduction of the ketone to a chiral alcohol. A wide array of chiral reducing agents and catalysts, such as those based on chiral boranes (e.g., Corey-Bakshi-Shibata catalyst) or transition metals with chiral ligands (e.g., Noyori's ruthenium catalysts), can achieve high levels of enantioselectivity in the reduction of ynones. The resulting chiral propargyl alcohol can then be further elaborated.
The following table provides examples of the enantioselective propargylation of various ketones, demonstrating the synthesis of chiral tertiary alcohols containing an alkyne moiety, a class of compounds to which derivatives of this compound belong.
| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| Phenyl ethyl ketone | 76 | 72 |
| Phenyl isopropyl ketone | Comparable to Phenyl ethyl ketone | 92 |
Potential for Advanced Materials and Supramolecular Systems
Polymerization Potential via Reactive Functional Groups (Alkynes, Ketones)
The presence of both an alkyne and a ketone functional group within the 1-Phenylhept-1-yn-3-one molecule provides multiple avenues for polymerization, suggesting its potential to form novel polymeric materials with unique properties.
The alkyne group, a carbon-carbon triple bond, is a well-known functional group for polymerization. Alkynes can undergo various types of polymerization, including addition polymerization, to form long-chain polymers. Specifically, phenylacetylene (B144264) and its derivatives are known to polymerize to form poly(phenylacetylene)s, which are conjugated polymers with interesting optical and electronic properties. The polymerization of these molecules can be initiated by a variety of catalysts, leading to polymers with high molecular weights and stereoregular structures. rsc.org The phenyl group in this compound can influence the polymerization of the alkyne group, potentially leading to polymers with helical structures, a characteristic often observed in poly(phenylacetylene)s. pku.edu.cn
The ketone group also offers possibilities for polymerization. While ketones themselves are not as readily polymerized as alkenes or alkynes, they can participate in polymerization reactions under certain conditions, such as in the formation of polyketones. More relevant to this compound is the reactivity of the α,β-unsaturated ketone (enone) moiety. Ynones, which are α,β-acetylenic ketones, are known to be reactive Michael acceptors and can participate in various addition and cycloaddition reactions. nih.govnih.gov This reactivity could be harnessed to create polymers through Michael addition polymerization or other step-growth polymerization mechanisms. For instance, bifunctional nucleophiles could react with the ynone functionality to build up a polymer chain.
The bifunctional nature of this compound, containing both alkyne and ketone groups, opens the door to the synthesis of polymers with complex architectures. It is conceivable that under specific catalytic conditions, both functional groups could be selectively or simultaneously polymerized, leading to cross-linked networks or polymers with unique backbone structures. Research on bifunctional monomers has shown that the interplay between different reactive groups can lead to polymers with tailored properties. nih.gov
Table 1: Potential Polymerization Pathways for this compound
| Functional Group | Polymerization Type | Potential Polymer Structure | Key Features |
|---|---|---|---|
| Alkyne | Addition Polymerization (e.g., catalyzed by Rh or Pd complexes) | Poly(this compound) with a polyacetylene backbone | Conjugated backbone, potential for helical structure, optical and electronic properties. |
| Ketone (Ynone) | Michael Addition Polymerization | Polymer with repeating units linked through the former ynone functionality | Introduction of heteroatoms into the polymer backbone, potential for biodegradable materials. |
| Alkyne and Ketone | Combined or Sequential Polymerization | Cross-linked polymer network or hyperbranched polymers | Enhanced thermal and mechanical stability, tunable material properties. |
Design of Supramolecular Architectures and Assemblies with this compound Derivatives
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful "bottom-up" approach to constructing complex and functional materials. The molecular structure of this compound and its derivatives makes it an excellent candidate for the design of sophisticated supramolecular architectures.
The key to forming these assemblies lies in the various non-covalent interactions that molecules of this compound can engage in. These interactions include:
π-π Stacking: The phenyl rings are capable of engaging in π-π stacking interactions, a significant driving force for the self-assembly of aromatic molecules. This can lead to the formation of columnar or lamellar structures.
Hydrogen Bonding: While this compound itself does not have strong hydrogen bond donors, its ketone carbonyl group can act as a hydrogen bond acceptor. Derivatives of this compound, functionalized with hydrogen bond donor groups (e.g., hydroxyl or amide groups) on the phenyl ring or the alkyl chain, could form well-defined hydrogen-bonded networks.
Dipole-Dipole Interactions: The polar ketone group introduces a dipole moment into the molecule, which can lead to dipole-dipole interactions that help to organize the molecules in a specific orientation.
By strategically modifying the structure of this compound, it is possible to program the self-assembly process to create specific architectures. For example, introducing chiral centers could lead to the formation of helical assemblies. The principles of harnessing non-covalent interactions to control selectivity in chemical reactions can be extended to control the regioselectivity and site-selectivity of molecular assembly. nih.gov
Furthermore, polymers derived from this compound, such as poly(phenylacetylene) derivatives, are known to self-assemble into higher-order structures like fibers and gels. pku.edu.cnresearchgate.net The helical nature of the polymer backbone, combined with intermolecular interactions between the pendant groups, dictates the morphology of the resulting supramolecular aggregates. pku.edu.cn The presence of the ketone functionality and the alkyl chain in the repeating unit of a polymer based on this compound would provide additional handles to fine-tune these intermolecular interactions and thus control the final supramolecular structure.
Table 2: Potential Supramolecular Architectures from this compound Derivatives
| Type of Interaction | Driving Force | Potential Architecture | Potential Applications |
|---|---|---|---|
| π-π Stacking | Aromatic rings | Liquid crystals, columnar structures | Organic electronics, sensors |
| Hydrogen Bonding | Modified derivatives with H-bond donors/acceptors | 1D chains, 2D sheets, 3D networks | Gels, porous materials, drug delivery |
| Polymer Self-Assembly | Inter-chain interactions of polymers | Nanofibers, helical ribbons, vesicles | Biomaterials, chiral separation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Phenylhept-1-yn-3-one, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : Begin with literature review to identify established procedures (e.g., Sonogashira coupling or alkyne alkylation). Use the PICOT framework to define variables: Population (starting materials), Intervention (catalyst, solvent, temperature), Comparison (yield under different conditions), Outcome (purity, yield), and Time (reaction duration). Optimize via iterative testing, documenting deviations using protocols from (e.g., detailed experimental sections with reagent ratios and purification steps) . Validate reproducibility by adhering to IUPAC guidelines for reporting synthetic methods, including error margins for yields and spectral data .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?
- Methodological Answer : Prioritize NMR (¹H, ¹³C) and IR spectroscopy to identify functional groups (e.g., carbonyl and alkyne signals). Cross-reference spectral data with computational predictions (e.g., DFT calculations for chemical shifts). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Document all data using Beilstein Journal of Organic Chemistry standards: include raw spectra in supplementary materials and assign peaks systematically in the main text . Validate purity via HPLC or GC-MS , reporting retention times and baseline resolution criteria .
Q. How should researchers approach the literature review process to identify gaps in the current understanding of this compound’s physicochemical properties?
- Methodological Answer : Conduct a systematic review using databases like SciFinder and Reaxys, filtering for peer-reviewed articles (avoiding non-academic sources like BenchChem). Apply the 11-Step framework from : (1) Identify key terms (e.g., "this compound solubility," "thermal stability"), (2) Map contradictions in reported data (e.g., conflicting melting points), (3) Prioritize studies with rigorous error analysis . Use VOSviewer to visualize research trends and underexplored areas (e.g., applications in asymmetric catalysis) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the electronic effects of the phenyl group on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ a DOE (Design of Experiments) approach, varying substituents on the phenyl ring (e.g., electron-donating/-withdrawing groups). Use Hammett σ constants to quantify electronic effects. Monitor reaction kinetics via in situ IR or GC-MS to track intermediate formation. Apply multivariate analysis to correlate substituent effects with reaction rates, referencing ’s guidance on error propagation and sampling strategies . For mechanistic insights, integrate DFT calculations (e.g., NBO analysis for charge distribution) with experimental data .
Q. When encountering contradictory results in the catalytic activity of this compound derivatives, what methodological approaches can be employed to identify sources of inconsistency?
- Methodological Answer : Conduct a meta-analysis of published data, applying Cochran’s Q test to assess heterogeneity. Replicate conflicting studies using standardized protocols ( ’s materials/methods guidelines). Investigate variables such as catalyst loading, solvent purity, or moisture sensitivity using Taguchi methods to isolate critical factors. For spectral discrepancies, use interlaboratory comparisons with certified reference materials, following ’s triangulation principles (e.g., NMR spectra from multiple instruments) .
Q. What computational strategies can be integrated with experimental data to model the reaction pathways of this compound in complex reaction systems?
- Methodological Answer : Combine kinetic modeling (e.g., Eyring equation for activation parameters) with MD (Molecular Dynamics) simulations to explore solvent effects. Validate models using Arrhenius plots derived from variable-temperature experiments. For enantioselective reactions, apply QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods to predict stereochemical outcomes. Document computational parameters (e.g., basis sets, convergence criteria) in supplementary materials per ’s standards . Cross-verify results with X-ray crystallography (if crystalline derivatives are obtainable) .
Methodological Frameworks
- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .
- Data Validation : Follow IHL factors (Incremental Heterogeneity Limits) from to quantify sampling errors and ensure analytical quality .
- Reproducibility : Adhere to Beilstein Journal guidelines for documenting synthetic procedures and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
